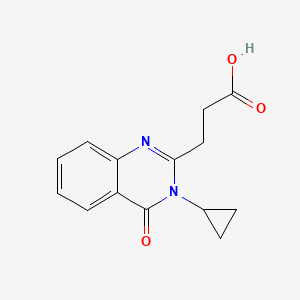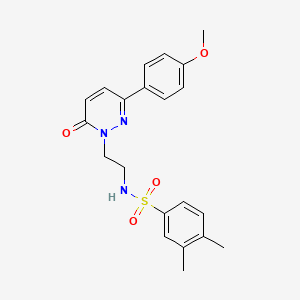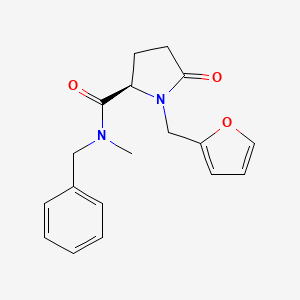
(2-m-Tolylamino-thiazol-4-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-M-Tolylamino-thiazol-4-yl)-acetic acid, commonly known as TATA, is a compound found in nature and used in a variety of scientific research applications. TATA is a member of the thiazole family of compounds and is composed of two nitrogen atoms, one sulfur atom, and one carbon atom. TATA is used in a wide range of scientific research applications due to its unique properties and potential for applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antimicrobial Activity : Certain derivatives of thiazole have been synthesized and tested for their antimicrobial activity. For example, 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives exhibited antimicrobial properties, highlighting the potential of thiazole derivatives in developing new antimicrobial agents (Turan-Zitouni et al., 2004).
Antitumor and Antioxidant Properties : Research into thiazolidine and thiazolidinone derivatives has shown promising antioxidant and antitumor activities, suggesting a role for thiazole derivatives in cancer therapy and prevention (Gouda & Abu‐Hashem, 2011).
Chemical Synthesis and Catalysis
Catalytic Systems for Acetic Acid Synthesis : The synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2 demonstrates the application of catalytic systems involving thiazole derivatives, which offer simplicity, high activity, selectivity, and milder reaction conditions (Cui et al., 2017).
Metal Complex Formation : Thiazole derivatives have been shown to form complexes with metals such as nickel, copper, and zinc. These complexes have potential applications in materials science, catalysis, and as intermediates in the synthesis of other compounds (Singh & Baruah, 2008).
Materials Science
Corrosion Inhibitors : Pyrazoline derivatives, including those with thiazole components, have been studied as corrosion inhibitors for mild steel in acidic media. These findings are crucial for developing more efficient corrosion protection strategies in industrial applications (Lgaz et al., 2018).
Organic Dyes and Electrochemical Properties : The study of organic dyes incorporating thiazole units has provided insights into their electrochemical properties and potential applications in dye-sensitized solar cells and other electronic devices (Yang et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-3-2-4-9(5-8)13-12-14-10(7-17-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUZFLGLWQOCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331249 |
Source


|
| Record name | 2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809624 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
335398-76-0 |
Source


|
| Record name | 2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2979110.png)
![N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979112.png)





![2-(4-bromothiophene-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2979123.png)



